![molecular formula C16H16S B14664573 1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene CAS No. 40206-38-0](/img/structure/B14664573.png)
1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethene-1,2-diyl moiety, which is further connected to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation . The reaction conditions include:
Temperature: Elevated temperatures are required for the alkylation and dehydrogenation steps.
Catalyst: Zeolite beta is used to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form ethylsulfanyl derivatives with different oxidation states.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfanyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a modulator of GABAA receptors.
Medicine: Studied for its role in reversing cognitive dysfunction in neurodevelopmental disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it modulates GABAA receptors by binding to the benzodiazepine binding site, which influences inhibitory neurotransmission in the central nervous system . This modulation can lead to changes in cognitive function and other neurological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but without the ethylsulfanyl group.
1,1’-[(E)-1-Bromo-1,2-ethenediyl]dibenzene: A brominated derivative with different reactivity and applications.
Uniqueness
1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
40206-38-0 |
|---|---|
Formule moléculaire |
C16H16S |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
(1-ethylsulfanyl-2-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16S/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-13H,2H2,1H3 |
Clé InChI |
UFCBXJBHAPQXGN-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
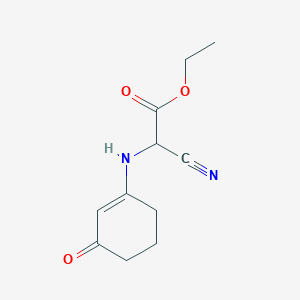
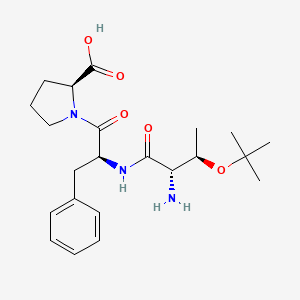
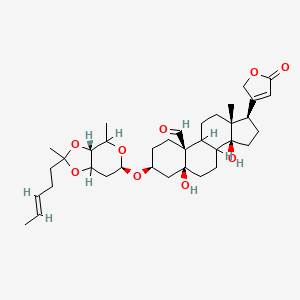
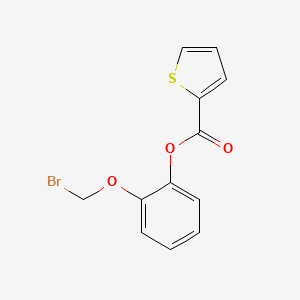
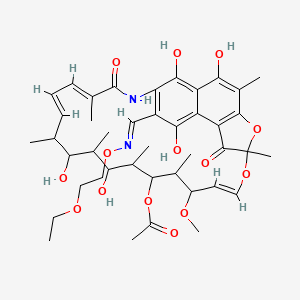
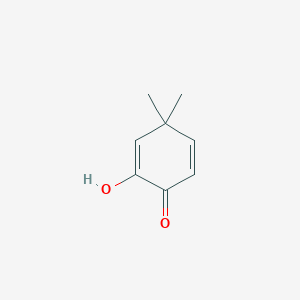
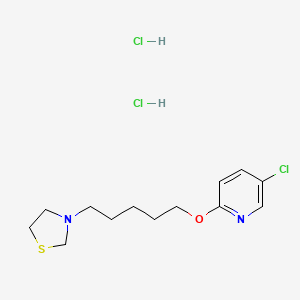
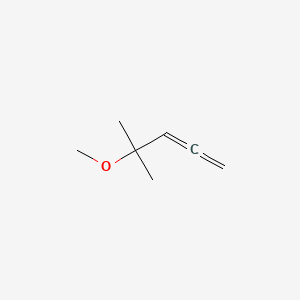
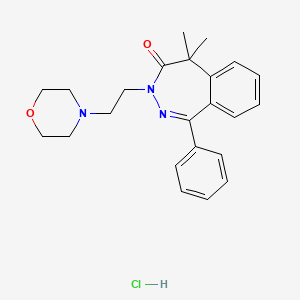
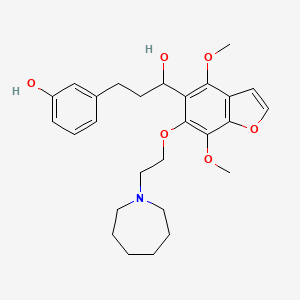
![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
